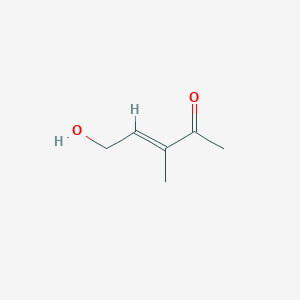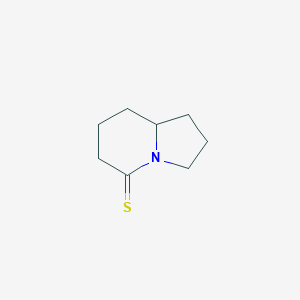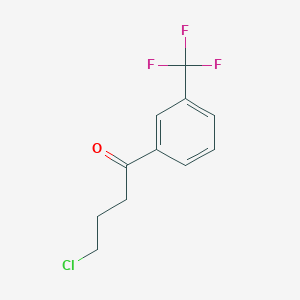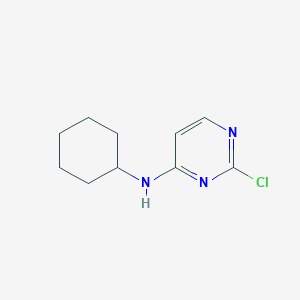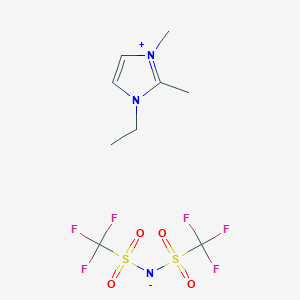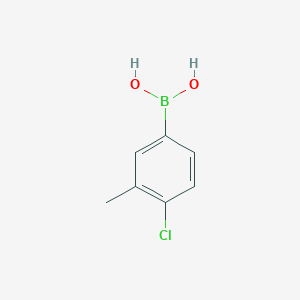
4-Chloro-3-methylphenylboronic acid
説明
Synthesis Analysis
The synthesis of 4-Chloro-3-methylphenylboronic acid and its derivatives involves several key steps, including halogenation, boronation, and catalytic reactions. For instance, the synthesis of related boronic acids has been achieved through reactions involving palladium-catalyzed conditions and the use of diborane or catecholborane for the production of arylboronic acids in high yield (Hylarides et al., 1989).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction methods, have revealed detailed insights into the crystal structures of boronic acids. For example, studies on 4-halophenylboronic acids have shown that these molecules can adopt various conformations and form three-dimensional structures with channels occupied by water molecules, demonstrating the significance of O−H···O interactions and the role of halogen interactions in crystal packing (Shimpi et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is fundamental for constructing biaryls, an essential framework in organic chemistry and pharmaceuticals. The ortho-substituent of boronic acids has been shown to play a crucial role in facilitating dehydrative amidation reactions between carboxylic acids and amines, highlighting the compound's utility in organic synthesis (Wang et al., 2018).
Physical Properties Analysis
The physical properties, including vibrational spectra of this compound and its analogs, have been studied through experimental and theoretical methods. Investigations into 4-chloro- and 4-bromophenylboronic acids using Raman and FTIR spectroscopy, complemented by DFT calculations, offer insights into their stable conformations and the vibrational modes characteristic of these compounds (Kurt, 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with various ligands, are crucial for its application in synthesis and material science. For example, the ability of boronic acids to form complexes with polyols through specific interactions is fundamental to understanding their chemical behavior and potential applications in creating new materials and catalysts (Pizer & Tihal, 1992).
科学的研究の応用
Crystal Structures and Supramolecular Architecture : 4-Chloro-3-methylphenylboronic acid has been studied for its crystal structures and supramolecular architecture, highlighting its interactions and conformations in different hydrated structures (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Vibrational Spectra Analysis : The vibrational spectra of this compound have been analyzed through experimental and theoretical methods, providing insights into its structural and spectroscopic properties (Kurt, 2009).
Cross-Coupling Reactions : It has been used in various cross-coupling reactions, such as the Suzuki–Miyaura reaction, demonstrating its utility in synthesizing biaryls and heterobiaryls in aqueous and aerobic conditions (Nájera, Gil-Moltó, & Karlström, 2004).
Antimalarial Activity : Compounds synthesized from this compound have shown potential antimalarial activity, highlighting its relevance in medicinal chemistry (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Fluorescence Quenching Mechanisms : Studies on the fluorescence quenching mechanisms of boronic acid derivatives have included this compound, providing insights into its photophysical properties (Geethanjali, Nagaraja, & Melavanki, 2015).
Pharmacological Aspects : The pharmacological aspects of derivatives synthesized from this compound have been explored, showing potential in various bioactivities (Ikram et al., 2015).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Chloro-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, where the compound serves as an organoboron reagent .
Action Environment
The action, efficacy, and stability of this compound are influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant to various functional groups, contributing to the success of the reaction .
特性
IUPAC Name |
(4-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPQDBLCJDUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396392 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161950-10-3 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)

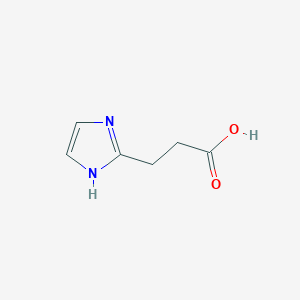
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)

